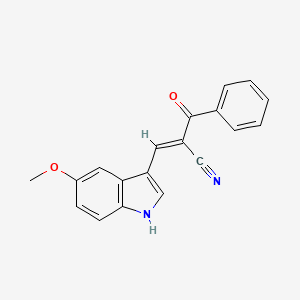
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile is an organic compound that features a benzoyl group, a methoxy-substituted indole, and a nitrile group
Métodos De Preparación
The synthesis of (E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzoyl chloride.
Reaction Conditions: The reaction involves the formation of a carbon-carbon double bond (C=C) and the introduction of a nitrile group (C≡N). This can be achieved through a Knoevenagel condensation reaction, where the indole derivative is reacted with benzoyl chloride in the presence of a base such as piperidine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or benzoyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can be compared with similar compounds such as:
(E)-2-benzoyl-3-(1H-indol-3-yl)prop-2-enenitrile: This compound lacks the methoxy group, which can affect its chemical reactivity and biological activity.
(E)-2-benzoyl-3-(5-hydroxy-1H-indol-3-yl)prop-2-enenitrile: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.
(E)-2-benzoyl-3-(5-methyl-1H-indol-3-yl)prop-2-enenitrile: The methyl group can influence the compound’s steric properties and its interactions with biological targets.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.
Propiedades
Fórmula molecular |
C19H14N2O2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H14N2O2/c1-23-16-7-8-18-17(10-16)15(12-21-18)9-14(11-20)19(22)13-5-3-2-4-6-13/h2-10,12,21H,1H3/b14-9+ |
Clave InChI |
CJNMFTWPZRCVKD-NTEUORMPSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC=C2/C=C(\C#N)/C(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


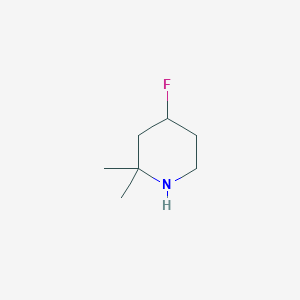
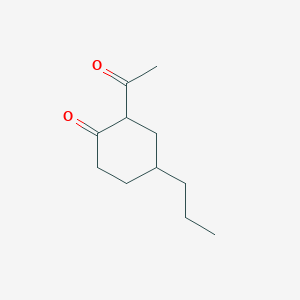
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
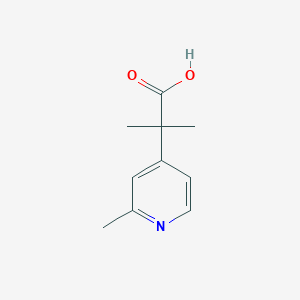
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
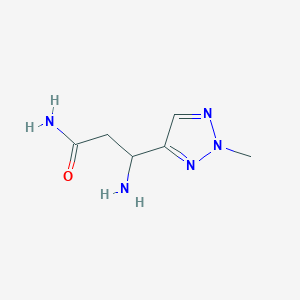
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
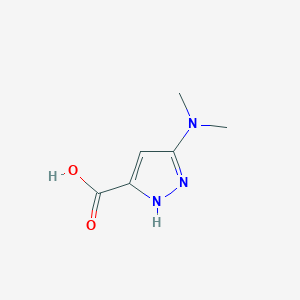
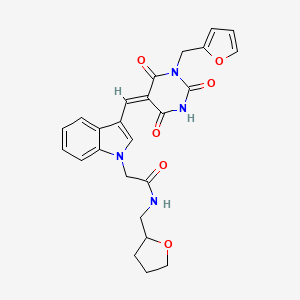

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
